4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2S.2ClH/c15-12-3-1-10(2-4-12)13-9-18-14(17-13)11-5-7-16-8-6-11;;/h1-4,9,11,16H,5-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIAJJSJAOOWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C3=CC=C(C=C3)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of a fluorophenyl-substituted thioamide with a halogenated piperidine under basic conditions. The reaction is often carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole; dihydrochloride is . The compound features a thiazole ring, which is known for its biological activity, combined with a piperidine moiety that enhances its pharmacological properties.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Compounds similar to 4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole have been shown to inhibit the growth of various bacterial strains and fungi. For instance, studies have demonstrated that thiazole compounds can effectively combat both Gram-positive and Gram-negative bacteria as well as fungal pathogens, making them promising candidates for developing new antibiotics .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast cancer cells. Mechanistically, it is believed to interfere with specific signaling pathways involved in cell growth and survival. For example, surface plasmon resonance techniques have indicated strong binding affinities to targets associated with cancer progression .
Neuroprotective Effects
Given the structural similarities to other neuroprotective agents, this compound may also exhibit potential in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress suggests a role in neuroprotection .
In Vitro Studies
In vitro experiments using human cancer cell lines have demonstrated that treatment with 4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole leads to reduced cell viability. For instance:
- Cell Line: MCF7 (breast adenocarcinoma)
- Outcome: Significant reduction in cell proliferation was observed at specific concentrations of the compound.
Animal Model Research
Preliminary in vivo studies have shown that administering this compound in mouse models resulted in significant tumor size reduction compared to control groups. These findings support further investigation into its therapeutic potential against various cancers .
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Piperidine/Piperazine Moieties
2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic Acid Dihydrochloride
- Structure : Differs by a carboxylic acid group at the 4-position of the thiazole ring.
- Properties : Molecular formula C₉H₁₄Cl₂N₂O₂S; exhibits altered solubility and hydrogen-bonding capacity compared to the target compound.
- Applications : Used in peptide-mimetic drug design, leveraging its carboxyl group for binding interactions .
DBM-1285 Dihydrochloride (N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine)
- Structure : Incorporates a pyrimidinamine group and cyclopropyl substitution.
- Activity : Demonstrates anti-inflammatory and anti-arthritic properties in murine models, attributed to its extended aromatic system and polar substituents .
Vanoxerine (GBR-12909 Dihydrochloride)
- Structure : Contains a bis(4-fluorophenyl)methoxy group and a piperazine ring.
- Pharmacology : Potent dopamine transporter (DAT) antagonist with applications in Parkinson’s disease and arrhythmia treatment. The bulkier bis(fluorophenyl) group enhances DAT selectivity but reduces blood-brain barrier permeability compared to the target compound .
Heterocyclic Analogues with Fluorophenyl Substitutions
PF-670462 Dihydrochloride (CK1δ/ε Inhibitor)
- Structure : Features a cyclohexyl-imidazole-pyrimidine core with a 4-fluorophenyl group.
- Function : Inhibits casein kinase 1δ/ε, impacting circadian rhythm regulation. The imidazole ring confers distinct hydrogen-bonding interactions compared to the thiazole core .
4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl]thiazole (Compound 4)
Key Comparative Data
Structural and Functional Insights
- Piperidine vs. Piperazine: Piperidine-containing compounds (e.g., target compound) exhibit lower basicity compared to piperazine derivatives (e.g., Vanoxerine), affecting their pharmacokinetic profiles .
- Fluorophenyl Positioning : The 4-fluorophenyl group in the target compound optimizes hydrophobic interactions without steric hindrance, unlike bulkier substituents in BMY 14802 (α-(4-fluorophenyl)-piperazine) .
- Thiazole Core : The thiazole ring enhances metabolic stability compared to imidazole (PF-670462) or benzimidazolone () analogues, which are prone to oxidative degradation .
Research Implications
The target compound’s structural simplicity and modularity make it a scaffold for developing σ receptor ligands or kinase inhibitors. Comparative studies highlight the critical role of substituent electronegativity (e.g., fluorine vs. chlorine) and heterocycle choice in tuning bioactivity .
Biological Activity
4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole; dihydrochloride (CAS Number: 2378502-13-5) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₇Cl₂FN₂S
- Molecular Weight : 335.3 g/mol
- CAS Number : 2378502-13-5
The compound features a thiazole ring and a piperidine moiety, which are known to contribute to its biological activities. The presence of a fluorine atom in the para position of the phenyl group may enhance lipophilicity and biological effectiveness.
Antimicrobial Activity
Research has demonstrated that 4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazole exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The minimum inhibitory concentration (MIC) values for these pathogens vary, indicating differing levels of susceptibility. For instance, compounds with similar structures have been reported to show MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus species .
The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is believed to interfere with bacterial cell wall synthesis or function, leading to cell lysis or inhibition of growth. The thiazole ring is particularly noted for its role in disrupting microbial metabolism.
Anti-inflammatory Properties
In addition to antimicrobial activity, this compound has shown potential anti-inflammatory effects. Studies indicate that thiazole derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This dual action makes it a candidate for further exploration in treating infections that are accompanied by inflammation.
Study on Antimicrobial Efficacy
A recent study evaluated various derivatives of thiazole compounds, including 4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazole. The results indicated that this compound not only inhibited bacterial growth but also demonstrated significant activity against biofilm formation in Staphylococcus aureus .
Comparative Analysis with Other Compounds
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 4-(4-Fluorophenyl)-2-piperidin-4-yl-1,3-thiazole | 0.22 - 0.25 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Escherichia coli |
| Other Thiazole Derivative | 32 - 512 | Various pathogens |
This table illustrates the comparative efficacy of 4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazole against standard antibiotics and other thiazole derivatives.
Q & A
Q. What are the optimal synthetic routes for 4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazole dihydrochloride, and how can yield be maximized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 4-fluorophenyl thiourea derivatives with piperidine-containing ketones, followed by HCl salt formation. Key steps include:
- Use of anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of intermediates.
- Catalytic acid (e.g., p-TsOH) to accelerate thiazole ring formation .
- Purification via recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt.
Yield optimization requires strict control of stoichiometry (1:1 molar ratio of thiourea to ketone) and reaction temperature (60–80°C). Kinetic studies using HPLC can identify side-product formation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the thiazole ring (C2-thiazole proton at δ 7.8–8.2 ppm; piperidine protons as multiplet at δ 2.5–3.5 ppm) and fluorophenyl group (meta-fluorine coupling in 19F NMR at δ -110 to -115 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+ ≈ 337.1 m/z for free base; [M+2HCl-H]− ≈ 409.0 m/z for dihydrochloride).
- X-ray Crystallography : Resolve crystal packing and salt formation (e.g., HCl counterion interactions with piperidine N) .
Q. How does solubility in aqueous vs. organic solvents impact experimental design?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (up to 10 mM in PBS pH 7.4), making it suitable for biological assays. For organic-phase reactions (e.g., Suzuki coupling), freebase generation via basification (NaHCO3) is required. Solubility profiles can be mapped using UV-Vis spectroscopy in solvents like DMSO, MeOH, or chloroform .
Advanced Research Questions
Q. How can contradictory reports on this compound’s biological activity be resolved?
- Methodological Answer : Discrepancies may arise from:
- Purity Variability : Impurities (e.g., unreacted piperidine) can off-target effects. Validate purity via HPLC (>98%) and elemental analysis .
- Assay Conditions : Buffer composition (e.g., divalent cations) modulates receptor binding. Standardize assays using SPR (surface plasmon resonance) for affinity measurements .
- Structural Analogues : Compare activity with derivatives lacking the fluorophenyl group to isolate pharmacophore contributions .
Q. What computational strategies predict binding modes to neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of 5-HT receptors (PDB: 6WGT). The fluorophenyl group likely occupies hydrophobic pockets, while protonated piperidine forms salt bridges with Asp155 .
- MD Simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess stability of binding poses. MM-PBSA calculations estimate binding free energy .
- SAR Studies : Synthesize analogues with substituents at C4-thiazole to validate predicted interactions .
Q. How do environmental factors (pH, temperature) influence stability during long-term storage?
- Methodological Answer :
- pH Stability : The dihydrochloride salt is stable at pH 2–4 (aqueous solutions). Degradation at neutral pH involves thiazole ring hydrolysis. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .
- Thermal Analysis : TGA/DSC shows decomposition above 200°C. Store lyophilized powder at -20°C under argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
